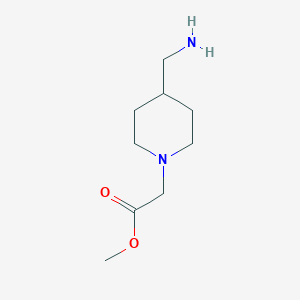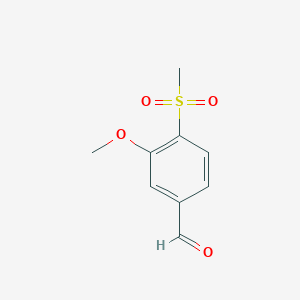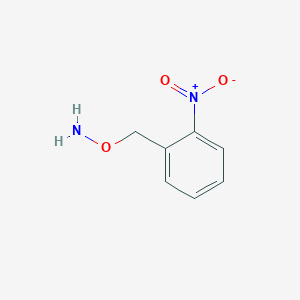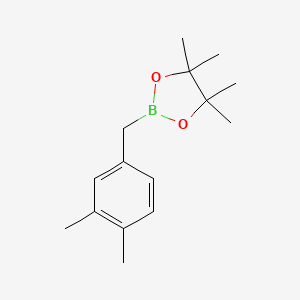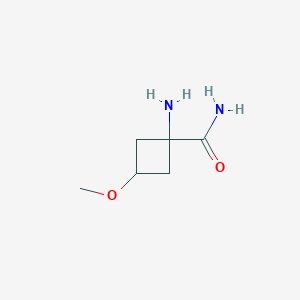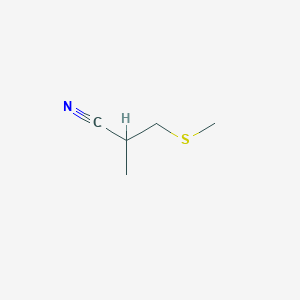
2-Methyl-3-(methylthio)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(methylthio)propanenitrile is an organic compound with the molecular formula C5H9NS It is a nitrile derivative characterized by the presence of a methylthio group attached to the third carbon of the propanenitrile chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-3-(methylthio)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-bromopropanenitrile with sodium methylthiolate. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures. The general reaction scheme is as follows:
2-Methyl-3-bromopropanenitrile+Sodium methylthiolate→this compound+Sodium bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product. Parameters such as temperature, pressure, and reaction time are optimized based on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(methylthio)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as thiols, amines, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Corresponding substituted nitriles
Applications De Recherche Scientifique
2-Methyl-3-(methylthio)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(methylthio)propanenitrile depends on its specific application. In biological systems, it may interact with cellular components through its nitrile and methylthio groups. These interactions can lead to the modulation of enzymatic activity or disruption of cellular processes. The exact molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(methylthio)propanoic acid
- 2-Methyl-3-(methylthio)propanol
- 2-Methyl-3-(methylthio)propylamine
Uniqueness
2-Methyl-3-(methylthio)propanenitrile is unique due to its nitrile functional group combined with a methylthio substituent. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the nitrile group allows for further functionalization through reduction or substitution reactions, while the methylthio group can undergo oxidation to form sulfoxides or sulfones.
Propriétés
Formule moléculaire |
C5H9NS |
|---|---|
Poids moléculaire |
115.20 g/mol |
Nom IUPAC |
2-methyl-3-methylsulfanylpropanenitrile |
InChI |
InChI=1S/C5H9NS/c1-5(3-6)4-7-2/h5H,4H2,1-2H3 |
Clé InChI |
DJQQHMJFVKWUCB-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
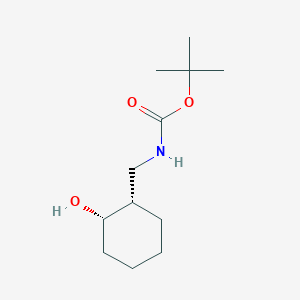

![1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)


